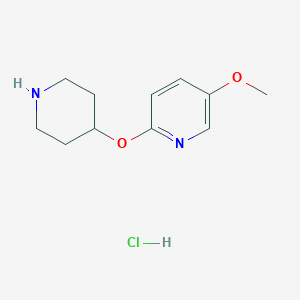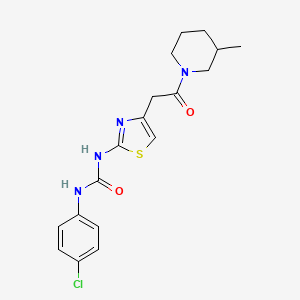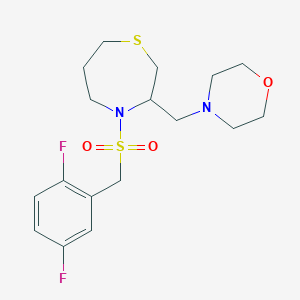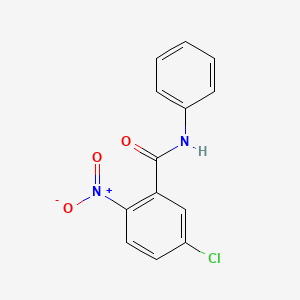
5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the CAS Number: 1909314-33-5 . It has a molecular weight of 281.18 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Bacteriochlorins with Integral Spiro-piperidine Motifs
This research introduced a novel molecular design that incorporates spiro-piperidine units into synthetic bacteriochlorins. This approach aims to suppress unwanted dehydrogenation, allow nitrogen derivatization, and facilitate the introduction of auxochromes for spectral tuning. These spiro-piperidine-bacteriochlorins showed varied spectroscopic properties and potential for tailoring the polarity of near-infrared absorbers, highlighting their versatility in designing advanced materials for photodynamic therapy or solar energy harvesting (Kanumuri Ramesh Reddy et al., 2013).
Pyridine Derivatives as Insecticides
This study focused on the synthesis and bioactivity of pyridine derivatives, including those with piperidinium groups, against the cowpea aphid. The findings demonstrated significant insecticidal activities, suggesting these compounds' potential in agricultural pest management (E. A. Bakhite et al., 2014).
Antitumor Activity of Bis-indole Derivatives
Research into bis-indole derivatives, linked by heterocycles such as pyridine or piperazine, revealed notable antitumor activities. These compounds underwent evaluation for their potential mechanism of action, including proteasome inhibition and plasma membrane electron transport inhibition, indicating their promise as anticancer agents (A. Andreani et al., 2008).
G Protein-Biased Dopaminergics
The incorporation of a pyrazolo[1,5-a]pyridine substructure into 1,4-disubstituted aromatic piperazines led to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit preference for G protein activation over β-arrestin recruitment, offering a novel approach to designing therapeutics for neuropsychiatric disorders (D. Möller et al., 2017).
Corrosion Inhibition by Piperidine Derivatives
Investigations into the corrosion inhibition properties of piperidine derivatives on iron surfaces highlighted the potential of these compounds in protecting metal surfaces. Quantum chemical calculations and molecular dynamics simulations provided insights into their adsorption behaviors and efficacy as corrosion inhibitors, which could have implications in industrial applications (S. Kaya et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for 5-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride are not mentioned in the search results, the compound’s potential for scientific applications is noted. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their importance in drug design .
Eigenschaften
IUPAC Name |
5-methoxy-2-piperidin-4-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;/h2-3,8-9,12H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPYIAJPZOBSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)OC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)
![N-[2-[[phenylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2860365.png)

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)
![N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2860370.png)

![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2860376.png)

![4-Ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2860378.png)
![8-(4-(2-methoxyethoxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860379.png)

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)
